

Application Note: Synthesis and Mechanistic Analysis of N-(2-chlorobenzoyl)glycine

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Compound of Interest

Compound Name: 2-(2-Chlorobenzamido)acetic acid

Cat. No.: B131246

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Abstract & Significance

N-acylglycines are pivotal structural motifs in medicinal chemistry and drug development, often serving as key intermediates or bioactive molecules themselves. The synthesis of N-(2-chlorobenzoyl)glycine, an exemplary member of this class, is achieved through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides under aqueous alkaline conditions.^{[1][2]} Understanding the mechanistic nuances and optimizing the protocol for this synthesis is crucial for researchers aiming to generate libraries of related compounds for screening or to produce key intermediates on a larger scale. This guide provides a detailed mechanistic dissection, a field-proven experimental protocol, and comprehensive data interpretation for the synthesis of N-(2-chlorobenzoyl)glycine.

Reaction Overview

The overall transformation involves the formation of an amide bond between the amino group of glycine and the carbonyl group of 2-chlorobenzoyl chloride, with the elimination of hydrochloric acid (HCl). The base, typically sodium hydroxide (NaOH), is essential to neutralize the HCl byproduct, driving the reaction to completion.^{[3][4]}

Overall Reaction:

Caption: Reaction mechanism of glycine with 2-chlorobenzoyl chloride.

Experimental Protocol

This protocol details the synthesis of N-(2-chlorobenzoyl)glycine on a laboratory scale.

Materials & Reagents

Reagent	Formula	MW (g/mol)	Quantity	Moles (mmol)	Notes
Glycine	C ₂ H ₅ NO ₂	75.07	3.75 g	50.0	
Sodium Hydroxide	NaOH	40.00	4.40 g	110.0	Used for 10% solution
2-Chlorobenzoyl Chloride	C ₇ H ₄ Cl ₂ O	175.01	8.75 g (6.33 mL)	50.0	Limiting Reagent
Deionized Water	H ₂ O	18.02	~100 mL	-	
Conc. Hydrochloric Acid	HCl	36.46	~5-10 mL	-	For acidification

Equipment

- 250 mL Erlenmeyer flask or beaker
- Magnetic stirrer and stir bar
- Ice bath
- 10 mL and 50 mL graduated cylinders
- Pasteur pipettes
- pH paper or pH meter
- Büchner funnel and filter flask

- Filter paper
- Spatula and weighing balance
- Drying oven or desiccator

Safety Precautions

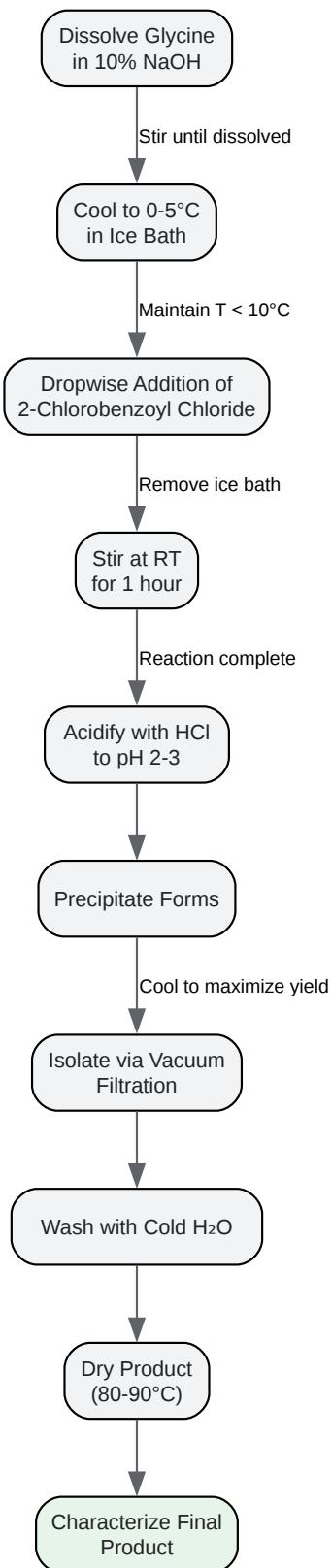
- 2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. [5]Handle exclusively in a well-ventilated fume hood.
- Sodium Hydroxide & Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this experiment.

Step-by-Step Synthesis Procedure

- Prepare Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 3.75 g (50.0 mmol) of glycine in 40 mL of 10% aqueous NaOH solution (prepared by dissolving 4.4 g of NaOH in ~40 mL of deionized water). Stir until all solids have dissolved.
- Cool the Reaction: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- Add Acid Chloride: Measure 6.33 mL (8.75 g, 50.0 mmol) of 2-chlorobenzoyl chloride. Add it dropwise to the cold, stirring glycine solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
- Reaction Period: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue to stir vigorously for 1 hour. The smell of the acid chloride should disappear. [6]5. Product Precipitation: Carefully acidify the reaction mixture by slowly adding concentrated HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3. A white precipitate of N-(2-chlorobenzoyl)glycine will form. [7]6. Isolate the Product: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash and Dry: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove salts (NaCl) and excess acid.
- Drying: Transfer the white solid to a watch glass and dry in an oven at 80-90 °C to a constant weight.

Experimental Workflow Diagram

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Caption: Step-by-step workflow for the synthesis of N-(2-chlorobenzoyl)glycine.

Data Analysis and Characterization

Yield Calculation

- Limiting Reagent: 2-Chlorobenzoyl Chloride (50.0 mmol)
- Theoretical Moles of Product: 50.0 mmol
- Molecular Weight of Product (C9H8ClNO3): 213.62 g/mol
- Theoretical Yield: $50.0 \text{ mmol} * 213.62 \text{ g/mol} = 10.68 \text{ g}$
- Expected Practical Yield: 80-90% (8.5 - 9.6 g)

Expected Product Characteristics

Property	Expected Value
Appearance	White crystalline solid
Melting Point	144-146 °C
IR Spectroscopy (cm ⁻¹)	~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1730 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II)
¹ H NMR (DMSO-d ₆ , δ ppm)	~3.9-4.1 (d, 2H, -CH ₂ -), ~7.3-7.6 (m, 4H, Ar-H), ~9.0 (t, 1H, -NH-), ~12.8 (s, 1H, -COOH)
¹³ C NMR (DMSO-d ₆ , δ ppm)	~42 (-CH ₂ -), ~127-132 (Ar-C), ~167 (C=O, amide), ~171 (C=O, acid)

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low Product Yield	1. Hydrolysis of 2-chlorobenzoyl chloride due to slow addition or high temperature. 2. Incomplete precipitation.	1. Ensure efficient stirring and maintain temperature below 10 °C during addition. 2. Check final pH is 2-3. Cool mixture thoroughly before filtering.
Product is an Oil, Not a Solid	1. Presence of impurities. 2. Incomplete reaction.	1. Ensure thorough washing with cold water. Consider recrystallization from a suitable solvent (e.g., water or ethanol/water). 2. Confirm the smell of acid chloride is gone before workup.
No Precipitate Forms Upon Acidification	1. Insufficient acid was added; pH is not low enough. 2. Reaction did not proceed.	1. Re-check the pH of the solution and add more HCl if necessary. 2. Review reaction setup and reagent quality.
Product is Discolored (Yellow/Brown)	Impurities present in the starting 2-chlorobenzoyl chloride.	Purify the final product by recrystallization, potentially with activated charcoal.

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of N-(2-chlorobenzoyl)glycine from readily available starting materials. Careful control of temperature and pH is paramount to achieving a high yield of pure product. The protocol described herein is robust and can be adapted for the synthesis of a wide array of N-acyl amino acids, which are valuable tools for the drug discovery and development community.

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